2-((4-fluorobenzyl)thio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole
Description
The compound 2-((4-fluorobenzyl)thio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic imidazole derivative characterized by three key substituents:
- Furan-2-ylmethyl group at position 1, introducing aromatic heterocyclic character and influencing solubility.
- 4-Methoxyphenyl group at position 5, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding .
Imidazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S/c1-26-19-10-6-17(7-11-19)21-13-24-22(25(21)14-20-3-2-12-27-20)28-15-16-4-8-18(23)9-5-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYJALADSIBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 341.41 g/mol. The structure consists of several key functional groups:
- Imidazole ring : Associated with diverse biological activities, particularly in enzyme inhibition.
- Furan moiety : Known for enhancing bioactivity through various mechanisms.
- Thioether linkage : May contribute to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest significant antibacterial effects against various strains of bacteria.
- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
The biological activity of 2-((4-fluorobenzyl)thio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The imidazole ring may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Cytotoxic effects on HeLa and A549 cells | |
| Anti-inflammatory | Reduced edema in rat models |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Comments |
|---|---|---|
| 2-((4-fluorobenzyl)thio)-1H-imidazole | High | Strong inhibition of bacterial growth |
| 2-((4-fluorobenzyl)thio)-5-methoxyphenyl | Moderate | Reduced efficacy compared to parent |
| Unsubstituted imidazole | Low | Minimal biological activity |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Antibacterial Efficacy :
A study evaluated the antibacterial properties against multi-drug resistant strains, showing that the compound significantly inhibited growth at concentrations as low as 10 µg/mL. This suggests a promising avenue for developing new antibiotics. -
Cytotoxicity Against Cancer Cells :
In vitro tests on human cancer cell lines (HeLa and A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties at concentrations ranging from 5 to 25 µM. -
Inflammation Model in Rats :
In a controlled experiment, the administration of the compound reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogs from literature, highlighting substituent differences and their implications:
Key Observations:
- Position 1 Substituents : The furan-2-ylmethyl group in the target compound may enhance solubility in polar solvents compared to 2-methoxyethyl () or 4-fluorobenzyl () groups.
- Position 5 Substituents : The 4-methoxyphenyl group is critical for enzyme interactions, as demonstrated in ALOX15 inhibition studies ().
Enzyme Inhibition (ALOX15)
- 5-(4-Methoxyphenyl)-1H-imidazole derivatives exhibit weaker inhibition of ALOX15 compared to indole analogs but retain substrate selectivity . The target compound’s furan-2-ylmethyl group may alter binding kinetics due to steric or electronic effects.
- Thioether vs. Thiol Groups : Compounds with thioether linkages (e.g., target compound, ) show improved stability over thiol-containing analogs, which are prone to disulfide formation .
Crystallography and Conformational Analysis
- Isostructural compounds with halogen substitutions (e.g., Cl vs. F at aryl groups) exhibit similar crystal packing but differ in solubility and melting points (). The target compound’s furan group may disrupt crystallinity compared to triazole-containing analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
